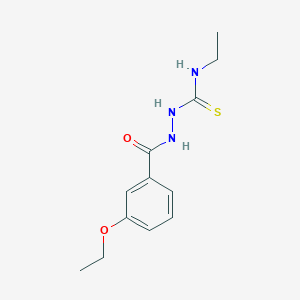

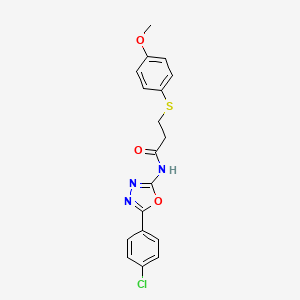

2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R)-2-(3-Methoxybenzoyl)succinic acid” was achieved by the optical resolution of “2-(3-methoxybenzyl)succinic acid” as the salt of “(1R,2S)-2-(benzylamino)cyclohexylmethanol”. This was then converted to the optically active “(2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid” by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .Aplicaciones Científicas De Investigación

Synthesis and Reactions

- Synthesis of Derivatives for Antimicrobial Activities : A study by Mohamed et al. (2012) explored the synthesis of various derivatives of 8-ethoxycoumarin, including ethylidenehydrazinecarbothioamide, and evaluated their antimicrobial activities.

Biological Evaluation

- Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) investigated the reaction of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide with hydrazonoyl chlorides and α-halo-compounds, resulting in thiazole derivatives. These compounds were tested for their antimicrobial and anticancer properties, showing effectiveness against various bacterial strains and cancer cell lines (Al-Mutabagani et al., 2021).

Corrosion Inhibition

- Role as Corrosion Inhibiting Agents : A study by Singh et al. (2021) focused on the synthesis of hydroxy phenyl hydrazides, including 2-(1-(2-hydroxyphenyl) ethylidene) hydrazine-1-carbothioamide, and their role as corrosion impeding agents. The study employed various electrochemical techniques to evaluate the corrosion resistive behavior of these inhibitors (Singh et al., 2021).

Synthesis and DFT Studies

- Density Functional Theory (DFT) Studies : Genc et al. (2015) conducted a study on the synthesis of 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex. They used DFT to study molecular geometry, vibrational frequencies, and other chemical properties, indicating potential applications in understanding molecular interactions and electronic structures (Genc et al., 2015).

Antibacterial and Antioxidant Agents

- Evaluation as Antibacterial and Antioxidant Agents : Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones to investigate their antibacterial and antioxidant activities. Their study found that certain derivatives exhibited excellent inhibition potency against Gram-positive pathogens and possessed significant antioxidant activity (Karaküçük-Iyidoğan et al., 2014).

In Vitro and In Silico Studies

- Antimicrobial Drug Development : Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles by reacting methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halide derivatives. Their in vitro and in silico studies suggested that these compounds could be promising candidates for antimicrobial drug development (Shehadi et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(3-ethoxybenzoyl)amino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-6-5-7-10(8-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSYSVXJRSNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC(=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylurea](/img/structure/B2843069.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)